![molecular formula C13H16F3NO2 B3017925 Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate CAS No. 2248266-14-8](/img/structure/B3017925.png)
Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate is a chemical compound that has been synthesized for various scientific research applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate involves the inhibition of histone deacetylases, which leads to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate in lab experiments is its specificity for histone deacetylases, which allows for more precise manipulation of gene expression. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate in scientific research. One direction is the development of new drugs that target histone deacetylases for the treatment of cancer and other diseases. Another direction is the use of this compound as a tool for studying the role of histone deacetylases in various cellular processes. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer alternatives for use in lab experiments.
Synthesis Methods
Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate can be synthesized through a multi-step process that involves the reaction of 3,4,5-trifluoroaniline with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained through purification and isolation processes.
Scientific Research Applications
Tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate has been used in various scientific research applications, including in the development of new drugs and as a tool for studying the function of certain proteins. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression.
properties
IUPAC Name |
tert-butyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-13(2,3)19-12(18)11(17-4)7-5-8(14)10(16)9(15)6-7/h5-6,11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERNQVROBPWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C(=C1)F)F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.